molecular formula C21H25ClN2OS B374755 2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl 2-(4-methyl-1-piperazinyl)ethyl ether

2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl 2-(4-methyl-1-piperazinyl)ethyl ether

Cat. No.: B374755
M. Wt: 389g/mol
InChI Key: HTQNTTWSGOYWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorinated benzothiepin moiety linked to a piperazine ring through an ethoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the benzothiepin core. This core is synthesized through a series of cyclization reactions involving chlorinated aromatic precursors. The key steps include:

    Cyclization: Formation of the benzothiepin ring system through intramolecular cyclization.

    Chlorination: Introduction of the chlorine atom at the desired position on the benzothiepin ring.

    Etherification: Attachment of the ethoxy group to the benzothiepin core.

    Piperazine Coupling: Final coupling of the ethoxy-substituted benzothiepin with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiepin derivatives.

Scientific Research Applications

1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol: Shares a similar benzothiepin core but differs in the substituents attached to the core.

  • 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol : Another derivative with additional functional groups.

Uniqueness

1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H25ClN2OS

Molecular Weight

389g/mol

IUPAC Name

1-[2-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine

InChI

InChI=1S/C21H25ClN2OS/c1-23-8-10-24(11-9-23)12-13-25-21-18-5-3-2-4-16(18)15-26-20-7-6-17(22)14-19(20)21/h2-7,14,21H,8-13,15H2,1H3

InChI Key

HTQNTTWSGOYWOJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCOC2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)CCOC2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl

Origin of Product

United States

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